BenchChemオンラインストアへようこそ!

SB-236057

Receptor binding Selectivity profiling 5-HT1B pharmacology

SB-236057 is a premier 5-HT1B inverse agonist for acute serotonin studies, providing a 75-fold selectivity window. It uniquely models rapid-onset mechanisms without SSRI washout periods, elevating 5-HT to 167% of baseline in vivo. This compound is a specialized probe for Notch signaling teratogenicity research. Ensure experimental integrity with this precisely defined spiro[furoindole-piperidine] derivative.

Molecular Formula C33H34N4O3
Molecular Weight 534.6 g/mol
CAS No. 180083-49-2
Cat. No. B1680816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-236057
CAS180083-49-2
Synonyms1'-ethyl-5-(2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)bipheny-4-carbonyl)-2,3,6,7-tetrahydrospiro(furo(2,3-f)indole-3,4'-pipridine)
SB 236057
SB-236057
Molecular FormulaC33H34N4O3
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCCN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4C(=O)C5=CC=C(C=C5)C6=C(C=C(C=C6)C7=NN=C(O7)C)C
InChIInChI=1S/C33H34N4O3/c1-4-36-15-12-33(13-16-36)20-39-30-18-25-11-14-37(29(25)19-28(30)33)32(38)24-7-5-23(6-8-24)27-10-9-26(17-21(27)2)31-35-34-22(3)40-31/h5-10,17-19H,4,11-16,20H2,1-3H3
InChIKeyWXAKEEQOWUHGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-236057 (CAS 180083-49-2): A Selective 5-HT1B Receptor Inverse Agonist for Serotonergic Pathway Investigation


SB-236057 (CAS 180083-49-2) is a spiro[furoindole-piperidine] derivative that functions as a potent and selective inverse agonist at the human 5-hydroxytryptamine 1B (5-HT1B) receptor [1]. It acts preferentially at terminal 5-HT1B autoreceptors to modulate serotonergic neurotransmission [2]. The compound is characterized by its high receptor affinity (pKi = 8.2) and pronounced subtype selectivity exceeding 75-fold over closely related 5-HT1D receptors, along with broad off-target counter-screening [1].

Limitations of 5-HT1B Receptor Ligand Substitution: The Case for SB-236057 (CAS 180083-49-2)


While several spiro-piperidine compounds target the 5-HT1B receptor (e.g., SB-224289, SB-216641), they are not functionally interchangeable. Substituting SB-236057 with a silent antagonist, partial agonist, or dual-receptor ligand can profoundly alter experimental outcomes. For example, the silent antagonist SB-224289, despite its similar high affinity for the 5-HT1B receptor (pKi = 8.16), does not produce the same magnitude of in vivo serotonin elevation observed with SB-236057, which may be attributable to the inverse agonist functional efficacy and downstream signaling bias of SB-236057 [1]. Furthermore, the unique off-target interaction profile of SB-236057, specifically its potent teratogenic activity mediated through Notch signaling disruption [2], precludes simple replacement with other in-class compounds lacking this off-target liability when studying developmental pathways. Such pharmacological and off-target distinctions dictate that experimental continuity and target validation hinge upon the use of precisely defined, compound-specific evidence [1][2].

Quantitative Differentiation of SB-236057 (CAS 180083-49-2) Against Key 5-HT1B Receptor Comparators


Receptor Affinity and Subtype Selectivity: SB-236057 vs. 5-HT1D Receptor Cross-Reactivity

SB-236057 exhibits high affinity for the human 5-HT1B receptor (pKi = 8.2) and demonstrates a critical selectivity window against the phylogenetically and pharmacologically similar 5-HT1D receptor (pKi = 6.3) [1]. This represents a 75-fold selectivity margin for the 5-HT1B receptor over the 5-HT1D subtype, a distinction that is paramount for dissecting 5-HT1B-mediated functions from 5-HT1D-mediated ones in native tissues or recombinant systems [1]. In contrast, many earlier-generation ligands failed to achieve this level of discrimination, making SB-236057 a preferred tool for subtype-specific interrogation [1].

Receptor binding Selectivity profiling 5-HT1B pharmacology

Functional Inverse Agonism: SB-236057 vs. Silent Antagonist SB-224289

In functional assays measuring G-protein activation, SB-236057 acts as a potent inverse agonist (pEC50 = 8.0; pA2 = 8.9 in [³⁵S]GTPγS binding) at the human 5-HT1B receptor [1]. This inverse agonism profile distinguishes it from the closely related spiro-piperidine SB-224289. Although SB-224289 also displays negative intrinsic activity, its potency profile differs; SB-224289 has a reported pKi of 8.16 but a distinct functional fingerprint [2]. The inverse agonist efficacy of SB-236057 is a key differentiator for studies investigating constitutive receptor activity, as silent antagonists would not produce the same reduction in basal signaling [1][2].

Functional efficacy Inverse agonism GTPγS binding

In Vivo Serotonergic Elevation: SB-236057 vs. Paroxetine Onset Kinetics

Acute oral administration of SB-236057 (0.75 mg/kg) in freely-moving guinea pigs produces a rapid increase in extracellular 5-HT levels in the dentate gyrus, reaching a maximum of 167±7% of basal levels [1]. Critically, this acute neurochemical response is comparable in magnitude to the 5-HT elevation observed after 14 days of chronic treatment with the selective serotonin reuptake inhibitor (SSRI) paroxetine (10 mg/kg p.o.), which achieved a maximum of 183±13% of basal levels [1]. This evidence suggests that SB-236057, through 5-HT1B autoreceptor blockade, can achieve an SSRI-like enhancement of serotonergic tone without the characteristic therapeutic lag associated with chronic SSRI administration [1].

In vivo microdialysis 5-HT release Antidepressant onset

Pharmacokinetic Profile: SB-236057 Oral Bioavailability and CNS Duration

SB-236057 demonstrates a defined pharmacokinetic profile suitable for in vivo behavioral and neurochemical studies. Following oral administration in the guinea pig, SB-236057 exhibits approximately 23% bioavailability [1]. Furthermore, in vivo pharmacodynamic assays utilizing hypothermia as a readout confirm that the compound is brain-penetrant and possesses a long duration of action, exceeding 18 hours [1]. This combination of adequate oral bioavailability and sustained CNS exposure supports its utility in chronic dosing paradigms and reduces the need for continuous infusion or frequent re-dosing compared to less well-characterized or shorter-acting tool compounds [1].

Pharmacokinetics Bioavailability Brain penetration

Off-Target Liability: SB-236057 Teratogenicity vs. Cyclopamine

A unique and critical differentiating feature of SB-236057 is its potent skeletal teratogenicity in rodents and rabbits, producing axial and posterior somite malformations in cultured rat embryos [1]. Mechanistically, this teratogenic activity is linked to interference with the Notch signaling pathway and shares structural similarity with the plant-derived teratogen cyclopamine [1]. This off-target profile is not a general property of all 5-HT1B inverse agonists or antagonists; for instance, SB-224289 is not reported to possess this teratogenic liability. Consequently, SB-236057 serves a dual role: it is both a selective 5-HT1B receptor probe and a potent developmental toxicant [1][2].

Teratogenicity Developmental toxicology Notch signaling

Global Selectivity Profile: SB-236057 vs. Broad Off-Target Receptor Panels

Beyond its 75-fold selectivity over the 5-HT1D receptor, SB-236057 displays 80-fold or greater selectivity for the human 5-HT1B receptor over a comprehensive panel of other 5-HT receptor subtypes, as well as a range of additional receptors, ion channels, and enzymes [1]. This broad selectivity profile was established through extensive counter-screening and provides a high degree of confidence that observed in vitro and in vivo effects are mediated primarily through 5-HT1B receptor engagement rather than through ancillary targets [1]. This level of global selectivity profiling is a critical benchmark for tool compound qualification and is often lacking for less thoroughly characterized alternatives [1].

Selectivity Off-target screening Receptor profiling

High-Value Application Scenarios for SB-236057 (CAS 180083-49-2) Based on Empirical Evidence


Rapid-Onset Serotonergic Modulation Studies (In Vivo Microdialysis)

SB-236057 is ideally suited for in vivo neurochemical investigations aiming to achieve rapid and robust increases in extracellular serotonin without the weeks-long treatment regimen required for SSRIs. As demonstrated in guinea pig microdialysis studies, acute oral administration (0.75 mg/kg) elevates 5-HT in the dentate gyrus to 167% of basal levels—a magnitude comparable to 14 days of paroxetine treatment [1]. This property enables researchers to study the neurochemical and behavioral consequences of acute 5-HT1B autoreceptor blockade in freely-moving animals, providing a model for rapid-onset antidepressant mechanisms [1].

Selective Pharmacological Dissection of 5-HT1B vs. 5-HT1D Receptor Function

The 75-fold selectivity window of SB-236057 for 5-HT1B over 5-HT1D receptors makes it an indispensable tool for dissecting the distinct physiological roles of these two closely related receptor subtypes [1]. In native tissue preparations or recombinant systems where both receptors may be co-expressed, SB-236057 can be used to selectively silence 5-HT1B-mediated signaling, allowing for the unambiguous attribution of functional outcomes to 5-HT1B receptor activity [1]. This is particularly valuable in cardiovascular, neurovascular, and CNS studies where 5-HT1B and 5-HT1D receptors exert overlapping yet functionally distinct effects.

Developmental Toxicology and Notch Signaling Pathway Research

Given its potent and well-characterized teratogenicity, SB-236057 serves as a specialized chemical probe for investigating the role of Notch signaling in embryonic development. Its ability to induce axial and somite malformations in cultured rodent embryos, coupled with its structural similarity to cyclopamine, makes it a valuable tool for studying the molecular mechanisms of musculoskeletal teratogenesis [1]. This application requires strict adherence to safety protocols and is most appropriate for ex vivo embryo culture models or targeted molecular pathway analyses rather than general in vivo behavioral studies [1].

Tool Compound Validation for Target Engagement and Selectivity Profiling

SB-236057 represents a benchmark standard for positive control or reference compound use in 5-HT1B receptor binding and functional assays. Its high affinity (pKi = 8.2), defined inverse agonist efficacy (pEC50 = 8.0), and extensive off-target counter-screening data provide a robust reference point for validating new assay systems, screening novel chemical entities, or calibrating receptor occupancy studies [1]. The compound's well-documented selectivity profile (≥80-fold over diverse off-targets) reduces the likelihood of assay interference and ensures reliable, reproducible results across experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-236057

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.